

# standard operating procedure for Rosuvastatin quantification

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## Compound of Interest

Compound Name: Rosuvastatin-d3

Cat. No.: B1139452

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## Application Note: Quantification of Rosuvastatin

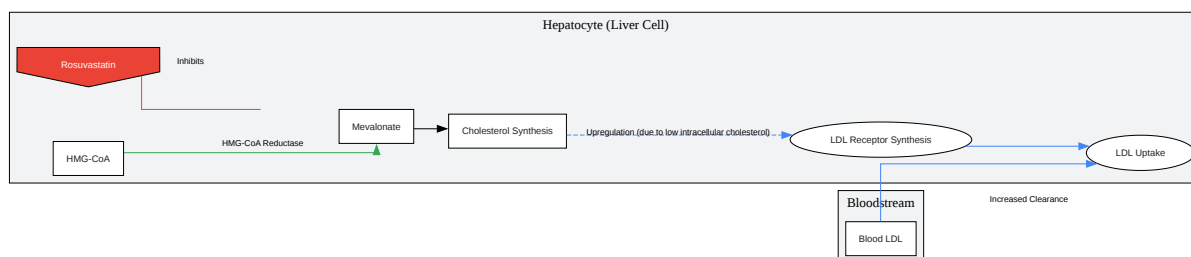
Audience: Researchers, scientists, and drug development professionals.

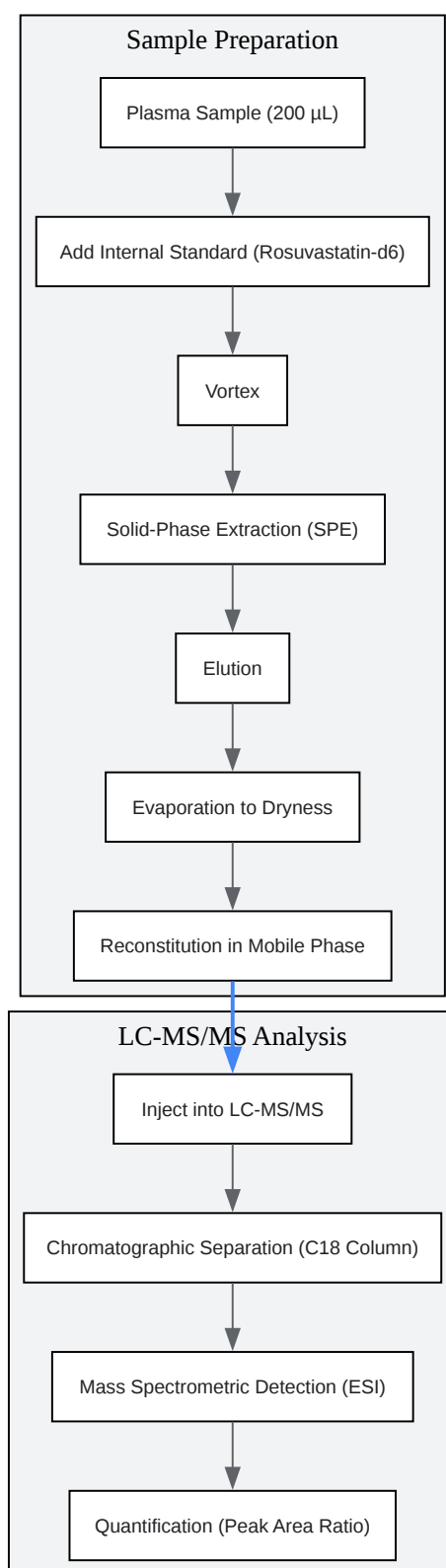
### Introduction

Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce elevated low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, thereby lowering the risk of cardiovascular disease.[1][3] Accurate and precise quantification of Rosuvastatin in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. This application note provides detailed standard operating procedures for the quantification of Rosuvastatin using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

## Mechanism of Action of Rosuvastatin

Rosuvastatin primarily acts in the liver to lower cholesterol levels. It competitively inhibits HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol.[3][4] This inhibition leads to a decrease in hepatic cholesterol synthesis. In response to the reduced intracellular cholesterol, liver cells upregulate the expression of LDL receptors on their surface.[4] This increases the uptake of LDL cholesterol from the bloodstream into the liver, ultimately lowering plasma LDL levels.[1][3]





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## References

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